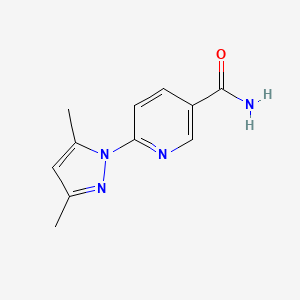

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-5-8(2)15(14-7)10-4-3-9(6-13-10)11(12)16/h3-6H,1-2H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNYYBDJPZTIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide typically involves the condensation of 3,5-dimethylpyrazole with a pyridine derivative. One common method includes the reaction of 3,5-dimethylpyrazole with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide with structurally related compounds, focusing on key properties such as solubility, binding affinity, and crystallographic data.

Key Findings:

Solubility : The dimethylpyrazole substitution reduces solubility compared to the parent pyridine-3-carboxamide, likely due to increased hydrophobicity. However, positional isomerism (e.g., 2- vs. 6-substitution) impacts solubility further.

Crystallographic Precision : Refinement with SHELXL yields superior R-factors (0.042) compared to analogs, suggesting higher crystallographic quality, possibly due to stronger intramolecular hydrogen bonding.

Thermal Stability: The 3,5-dimethylpyrazole moiety enhances thermal stability (melting points >190°C) compared to non-methylated analogs.

Applications : Unlike 5-(pyrazol-1-yl)nicotinamide (used in antibacterial research), the 6-substituted derivative shows stronger affinity for transition metals (e.g., Cu²⁺, Zn²⁺), making it valuable in catalysis.

Biological Activity

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of both pyrazole and pyridine rings. This unique combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, enhancing its versatility in biological applications.

Major Reactions

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Nucleophiles (amines, thiols) | Functionalized derivatives |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thus blocking substrate access. This interaction is facilitated through various non-covalent interactions including hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. It has shown promising results in inhibiting key enzymes involved in cancer progression and inflammation:

- Cyclin-dependent Kinase (CDK) Inhibition : Certain derivatives exhibited CDK2 inhibition with IC50 values as low as 25 nM .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- Study on Cancer Cell Lines :

- Enzyme Inhibition Study :

Comparative Analysis

When compared to similar compounds like 3,5-Dimethylpyrazole and Pyridine-3-carboxamide, this compound stands out due to its dual-ring structure which enhances its reactivity and biological activity.

| Compound | Key Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer | Varies by cell line |

| Pyridine-3-carboxamide | General enzyme inhibition | Not specified |

| 3,5-Dimethylpyrazole | Coordination chemistry | Not applicable |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 3,5-dimethylpyrazole with pyridine-3-carboxamide derivatives. Key steps include:

- Catalyst selection : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective C–N bond formation between pyrazole and pyridine rings .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at 80–100°C .

- Purification : Recrystallization from ethanol-DMF mixtures yields high-purity products (>95% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve pyrazole-pyridine connectivity .

- Spectroscopy : ¹H/¹³C NMR (δ 8.2–8.5 ppm for pyridine protons; δ 2.3–2.6 ppm for methyl groups) and IR (C=O stretch at ~1650 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. 245.27 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- In vitro kinase inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .

- Antimicrobial testing : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the pyridine C2/C4 positions to modulate steric/electronic effects .

- Computational docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2, tubulin) .

- Biological validation : Compare IC₅₀ values of derivatives in enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Methodology :

- Dose-response replication : Test compound batches under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability .

- Analytical cross-check : Verify purity via HPLC and elemental analysis to exclude impurities as confounding factors .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. How can computational modeling guide crystallographic refinement for this compound?

- Methodology :

- Density functional theory (DFT) : Optimize molecular geometry using Gaussian09 to generate restraints for SHELXL refinement .

- ORTEP-3 visualization : Validate thermal ellipsoids and hydrogen-bonding networks in crystal packing .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodology :

- Flow chemistry : Implement continuous-flow reactors to maintain temperature control and reduce side reactions .

- Green chemistry : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.